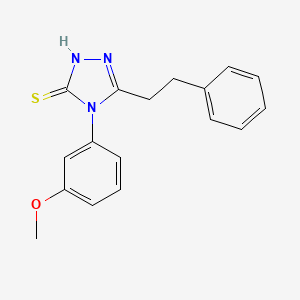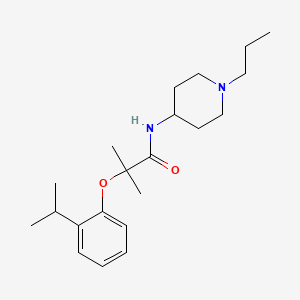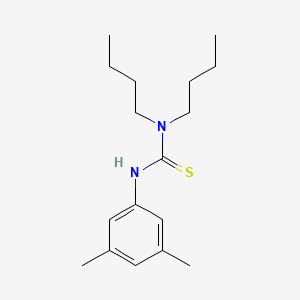
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BRD belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
Research has shown that certain derivatives, including those similar to N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, demonstrate significant antipathogenic activity. These compounds have been tested for their interaction with bacterial cells, showing potential as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Biological Activity
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example, compounds synthesized for antimicrobial activities exhibited significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Anti-Inflammatory Effects
Certain derivatives have shown anti-inflammatory effects in vivo. For instance, one study investigated the anti-inflammatory properties of similar compounds in mouse models, demonstrating inhibition of oedema formation (Torres et al., 1999).
Anticancer Potential
Compounds structurally related to this compound have been investigated for their anticancer properties. Some derivatives have shown potential as antitumor agents, inhibiting cancer cell invasion and tumor growth in vivo (Kempen et al., 2003).
Applications in Polymer Synthesis
These compounds have also found applications in polymer synthesis. For example, one study explored the synthesis of carboxylate-containing polyamides and their complexes with calcium, which may have implications in biomineralization (Ueyama et al., 1998).
Potential Role in Central Nervous System Disorders
Derivatives of this compound have been explored for their role in treating central nervous system disorders. Research suggests their potential usefulness as D3 receptor-selective or multitarget bitopic ligands (Bonifazi et al., 2021).
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-11-3-2-10(8-12(11)17)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZKUAOSRATFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)



![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)
![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4624458.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)
